molecular formula C9H10BrN3 B13024731 7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine

7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B13024731
M. Wt: 240.10 g/mol
InChI Key: YCARHMNUKYSOKY-UHFFFAOYSA-N
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Description

7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by a unique bicyclic structure that includes a pyrrole ring fused to a triazine ring. The presence of a bromine atom at the 7th position and an isopropyl group at the 2nd position further distinguishes this compound. Pyrrolo[2,1-f][1,2,4]triazine derivatives have garnered significant interest due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. The reaction typically requires the use of bromohydrazone intermediates, which undergo cyclization under acidic or basic conditions to form the desired pyrrolo[2,1-f][1,2,4]triazine core .

Another approach involves the formation of triazinium dicyanomethylide intermediates, which can be cyclized to yield the target compound. Transition metal-mediated synthesis and multistep synthesis routes have also been explored for the preparation of pyrrolo[2,1-f][1,2,4]triazine derivatives .

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic routes for scalability and cost-effectiveness. The use of readily available starting materials, such as pyrrole and bromine-containing reagents, is crucial for large-scale production. Process optimization includes controlling reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Typical conditions involve the use of polar aprotic solvents and catalysts to facilitate the substitution.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

    Cyclization Reactions: Cyclization reactions often require the use of strong acids or bases to promote ring closure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted derivatives, while oxidation and reduction reactions produce compounds with modified functional groups. Cyclization reactions result in more complex fused ring systems .

Scientific Research Applications

7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By binding to the active site of these kinases, the compound prevents their normal function, leading to the disruption of cellular processes such as proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2-(methylthio)pyrrolo[1,2-f][1,2,4]triazine
  • 7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
  • 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine

Uniqueness

7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine is unique due to the presence of the isopropyl group at the 2nd position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific interactions with molecular targets .

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

7-bromo-2-propan-2-ylpyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C9H10BrN3/c1-6(2)9-11-5-7-3-4-8(10)13(7)12-9/h3-6H,1-2H3

InChI Key

YCARHMNUKYSOKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C(=CC=C2Br)C=N1

Origin of Product

United States

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